Benzene, 1-fluoro-3-(2-propen-1-yloxy)-
Description
Benzene, 1-fluoro-3-(2-propen-1-yloxy)-: is an organic compound characterized by a benzene ring substituted with a fluorine atom and a propenyloxy group.
Properties
IUPAC Name |
1-fluoro-3-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUUABQVRKOWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-3-(2-propen-1-yloxy)- typically involves the reaction of 1-fluoro-3-hydroxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propenyloxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-3-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the fluorine atom directs the incoming electrophile to the ortho and para positions.
Nucleophilic Substitution: The propenyloxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted ethers or alcohols depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1-fluoro-3-(2-propen-1-yloxy)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of fluorine and propenyloxy groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: In the industrial sector, Benzene, 1-fluoro-3-(2-propen-1-yloxy)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-3-(2-propen-1-yloxy)- involves its interaction with molecular targets through its fluorine and propenyloxy groups. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the propenyloxy group can undergo nucleophilic attacks . These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Benzene, 1,2-difluoro-3-(2-propen-1-yloxy)-: This compound has an additional fluorine atom, which can alter its reactivity and properties.
Benzene, 1-bromo-2-fluoro-3-(2-propen-1-yloxy)-: The presence of a bromine atom instead of a hydrogen atom can significantly change the compound’s chemical behavior.
Uniqueness: Benzene, 1-fluoro-3-(2-propen-1-yloxy)- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of a fluorine atom and a propenyloxy group provides distinct properties that are not observed in similar compounds .
Biological Activity
Benzene, 1-fluoro-3-(2-propen-1-yloxy)-, also known as allyl (3-fluorophenyl) ether, is a compound that has garnered attention in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, molecular mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of Benzene, 1-fluoro-3-(2-propen-1-yloxy)- can be represented as follows:
This compound features a fluorine atom attached to a benzene ring, along with a propenyloxy group that contributes to its reactivity and interaction with biological systems.
Enzyme Modulation
Benzene, 1-fluoro-3-(2-propen-1-yloxy)- has been shown to influence the activity of key metabolic enzymes. It can alter metabolic flux by modulating enzyme activity, which leads to changes in metabolite levels within cells. For instance, it interacts with enzymes involved in carbon-oxygen and carbon-carbon bond formation and cleavage, facilitating various biochemical reactions such as Claisen rearrangements.
Table 1: Interaction with Key Metabolic Enzymes
| Enzyme Type | Effect on Activity | Reference |
|---|---|---|
| Carbon-oxygen bond cleaving | Inhibition observed | |
| Carbon-carbon bond forming | Activation noted |
Cellular Effects
The compound's effects extend to cellular signaling pathways and gene expression. Research indicates that Benzene, 1-fluoro-3-(2-propen-1-yloxy)- can modulate gene expression linked to various metabolic pathways and signal transduction mechanisms. This modulation can lead to significant alterations in cellular metabolism, affecting overall cell function.
Case Study: Gene Expression Modulation
A study involving cell lines treated with Benzene, 1-fluoro-3-(2-propen-1-yloxy)- demonstrated changes in the expression levels of genes associated with glycolysis and oxidative phosphorylation. The results indicated an upregulation of glycolytic enzymes while downregulating those involved in oxidative metabolism.
Table 2: Gene Expression Changes Induced by the Compound
| Gene Name | Expression Change | Reference |
|---|---|---|
| Hexokinase | Upregulated | |
| Cytochrome c oxidase | Downregulated |
The molecular mechanisms through which Benzene, 1-fluoro-3-(2-propen-1-yloxy)- exerts its effects involve binding interactions with various biomolecules. The compound can inhibit or activate specific enzymes by altering their conformation or competing for active sites. Additionally, it may influence transcription factors that regulate gene expression.
Mechanistic Insights
Research has shown that the compound's interaction with transcription factors leads to significant changes in cellular signaling cascades. For example, it has been linked to the inhibition of NF-κB signaling pathways, which are crucial for inflammatory responses .
Applications in Research and Industry
Benzene, 1-fluoro-3-(2-propen-1-yloxy)- serves as a valuable building block in organic synthesis due to its unique substituents. Its applications span across various fields:
Chemical Synthesis : Used as an intermediate for synthesizing more complex molecules.
Biological Research : Investigated for its effects on biological systems, particularly regarding the role of fluorine and propenyloxy groups.
Industrial Use : Employed in producing specialty chemicals and materials such as coatings and adhesives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
